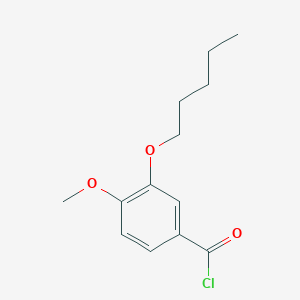
4-Methoxy-3-n-pentoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-n-pentoxybenzoyl chloride is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group at the 4-position and a n-pentoxy group at the 3-position, along with a benzoyl chloride functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-n-pentoxybenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and n-pentanol.
Esterification: The carboxylic acid group of 4-methoxybenzoic acid is converted to an ester by reacting it with n-pentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Chlorination: The resulting ester is then subjected to chlorination using thionyl chloride (SOCl₂) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to accommodate large volumes, and stringent quality control measures are implemented to maintain consistency.
化学反应分析
Types of Reactions: 4-Methoxy-3-n-pentoxybenzoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and water can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Amides, esters, and hydrolyzed products.
科学研究应用
4-Methoxy-3-n-pentoxybenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Methoxy-3-n-pentoxybenzoyl chloride exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound may interact with enzymes or receptors, leading to biological responses.
相似化合物的比较
4-Methoxybenzoyl chloride
3-N-pentoxybenzoyl chloride
4-Methoxy-3-methoxybenzoyl chloride
生物活性
4-Methoxy-3-n-pentoxybenzoyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the acylation of a suitable precursor compound. The general synthetic route includes:
- Preparation of 4-Methoxy-3-n-pentoxybenzoic acid : This can be achieved through the alkylation of 4-methoxybenzoic acid with n-pentyl bromide in the presence of a base.
- Conversion to Benzoyl Chloride : The carboxylic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Anticancer Activity
The anticancer potential of related compounds has been explored through various assays. For instance, a series of benzoxathiazine derivatives were tested for their antiproliferative activity against cancer cell lines such as A-549 and MCF7. These studies revealed IC50 values indicating significant cytotoxic effects, which could imply that this compound may also exhibit similar activities due to structural similarities.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-549 | 0.02 |
| Compound B | MCF7 | 0.04 |
| This compound | TBD | TBD |
Case Studies
- Study on Hepatitis B Virus : A study investigating the anti-HBV activity of benzamide derivatives showed promising results where specific structural modifications enhanced efficacy against HBV replication in vitro. The results indicated that modifications similar to those found in this compound could lead to improved antiviral agents.
- Antioxidant Activity : Research into DPPH radical-scavenging activities revealed that certain methoxy-substituted benzoyl chlorides exhibited moderate antioxidant properties. This could suggest potential applications in reducing oxidative stress-related diseases.
属性
IUPAC Name |
4-methoxy-3-pentoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-4-5-8-17-12-9-10(13(14)15)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEPDLRMNPAMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













